azetidin-3-yl N-methylcarbamate hydrochloride

Medicinal Chemistry Chemical Synthesis Building Blocks

This hydrochloride salt of azetidin-3-yl N-methylcarbamate (CAS 1009368-29-9) is a strained-ring building block specifically designed for medicinal chemistry campaigns. Unlike the tert-butyl or benzyl carbamate analogs, this compound requires no deprotection step, saving 1–2 synthetic stages. The N-methylcarbamate warhead is a validated motif for irreversible serine hydrolase inhibition (e.g., MAGL IC50 0.18 nM). With 38 patent citations and a purity of ≥95%, it is the direct partner for amide couplings and carbamate formations. Secure your supply now to accelerate your lead optimization.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.60
CAS No. 1009368-29-9
Cat. No. B1649510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazetidin-3-yl N-methylcarbamate hydrochloride
CAS1009368-29-9
Molecular FormulaC5H11ClN2O2
Molecular Weight166.60
Structural Identifiers
SMILESCNC(=O)OC1CNC1.Cl
InChIInChI=1S/C5H10N2O2.ClH/c1-6-5(8)9-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H
InChIKeyZUIWRPYQXZEDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl N-methylcarbamate hydrochloride (CAS 1009368-29-9) — Scientific Procurement and Comparative Overview


Azetidin-3-yl N-methylcarbamate hydrochloride (CAS 1009368-29-9) is a small-molecule carbamate featuring a strained azetidine ring and an N-methylcarbamate ester moiety. It is commercially available as a hydrochloride salt with a molecular weight of 166.6 g/mol and a purity specification of ≥95% from multiple vendors . As a secondary amine and carbamate derivative, it serves primarily as a synthetic building block for the construction of more complex heterocyclic compounds in medicinal chemistry and pharmaceutical research . The compound is listed in authoritative chemical databases with a literature count of 0 and a patent count of 38 [1], indicating that its utility is predominantly documented in patent literature rather than peer-reviewed publications, and that its value lies primarily in its use as an intermediate rather than as a characterized pharmacological agent.

Why Generic Substitution of Azetidin-3-yl N-methylcarbamate hydrochloride Fails in Scientific Workflows


Generic substitution among azetidine carbamates is not scientifically valid because subtle structural variations in the N-substituent, carbamate ester, and ring connectivity fundamentally alter reactivity, stability, and biological compatibility. For example, the tert-butyl carbamate analog (tert-butyl N-(azetidin-3-yl)-N-methylcarbamate) is a protected amine that requires deprotection prior to further functionalization, while the benzyl carbamate analog (benzyl azetidin-3-yl(methyl)carbamate) [1] undergoes hydrogenolysis under different conditions. The free base form of the target compound (azetidin-3-yl N-methylcarbamate) exhibits different solubility and handling properties compared to the hydrochloride salt. Furthermore, literature on azetidine carbamates demonstrates that even minor changes in the carbamate leaving group can dramatically alter covalent inhibition potency and selectivity, as shown in MAGL inhibitor optimization studies where the azetidine carbamate scaffold was essential for efficient covalent enzyme inhibition [2]. Consequently, substituting one azetidine carbamate for another without rigorous validation risks irreproducible synthetic outcomes and misinterpretation of biological data.

Quantitative Differentiation of Azetidin-3-yl N-methylcarbamate hydrochloride (CAS 1009368-29-9) Against Close Analogs


Molecular Weight and Hydrochloride Salt Form Differentiation vs. Free Base and Protected Analogs

Azetidin-3-yl N-methylcarbamate hydrochloride (CAS 1009368-29-9) has a molecular weight of 166.6 g/mol as the hydrochloride salt, which is distinct from the free base form (CAS 1009409-62-4, MW = 130.15 g/mol) and the Boc-protected tert-butyl analog (CAS 577777-20-9, MW = 186.26 g/mol) . The hydrochloride salt form provides enhanced aqueous solubility and crystalline handling properties compared to the free base, while the absence of a protecting group distinguishes it from the Boc-protected analog, which requires an additional deprotection step prior to use in downstream synthetic sequences . This difference in molecular weight and salt form is directly verifiable and impacts procurement decisions based on synthetic route compatibility.

Medicinal Chemistry Chemical Synthesis Building Blocks

N-Methyl vs. N-Unsubstituted Carbamate: Differential Covalent Reactivity Potential

The presence of an N-methyl group on the carbamate nitrogen in azetidin-3-yl N-methylcarbamate hydrochloride distinguishes it from azetidin-3-yl carbamate (CAS 935730-63-5), which lacks this methyl substitution [1]. In the context of covalent serine hydrolase inhibition, such as monoacylglycerol lipase (MAGL), the carbamate leaving group is critical for potency and selectivity. Published SAR studies on azetidine carbamates demonstrate that 3-substituted azetidine carbamates can achieve MAGL IC50 values as low as 0.18 nM, and that the nature of the carbamate moiety directly influences covalent binding efficiency and enzyme residence time [2]. While direct IC50 data for the target compound are not available in the public literature, the N-methyl substitution is expected to alter both the electronic properties of the carbamate carbonyl and the steric environment around the reactive center, thereby differentiating its covalent inhibition profile from N-unsubstituted analogs.

Enzyme Inhibition Covalent Inhibitors Medicinal Chemistry

Patent Prevalence vs. Peer-Reviewed Literature: A Distinguishing Feature for Procurement

Azetidin-3-yl N-methylcarbamate hydrochloride exhibits a unique citation profile: it is referenced in 38 patents but has a literature count of 0 in peer-reviewed journals, as documented by PubChemLite [1]. In contrast, related azetidine carbamates such as those evaluated in the Butler et al. MAGL inhibitor study are supported by extensive peer-reviewed SAR data and crystal structures (e.g., PDB 6AX1) [2]. This distinction is critical for procurement: the high patent count suggests that this specific compound is a key intermediate in proprietary pharmaceutical development programs, potentially offering first-mover advantages in certain synthetic routes. Conversely, the absence of peer-reviewed biological characterization means that its pharmacological activity is largely unvalidated in the public domain, requiring users to generate primary data for any target engagement studies.

Intellectual Property Drug Discovery Procurement

Azetidine Ring vs. Piperidine Ring: Conformational Rigidity and Synthetic Versatility

The azetidine ring in azetidin-3-yl N-methylcarbamate hydrochloride confers greater conformational rigidity compared to piperidine-based carbamates, which is a recognized advantage in drug design for enhancing target binding selectivity and improving pharmacokinetic properties [1]. In the Butler et al. MAGL inhibitor study, both azetidine and piperidine carbamates were evaluated in parallel, with azetidine derivatives generally demonstrating improved efficiency as covalent inhibitors [2]. The smaller ring size (4-membered vs. 6-membered) and increased ring strain (approximately 25.4 kcal/mol) of azetidine relative to piperidine can lead to distinct reactivity profiles, including enhanced electrophilicity of the carbamate carbonyl and altered metabolic stability. This intrinsic ring strain difference is a key differentiator when selecting a core scaffold for covalent inhibitor design.

Medicinal Chemistry Conformational Analysis Drug Design

Targeted Research and Industrial Applications for Azetidin-3-yl N-methylcarbamate hydrochloride (CAS 1009368-29-9)


Synthetic Intermediate for Azetidine-Containing Covalent Inhibitors

Use as a core building block in the synthesis of covalent enzyme inhibitors targeting serine hydrolases, such as monoacylglycerol lipase (MAGL) or fatty acid amide hydrolase (FAAH). The azetidine carbamate scaffold is a privileged motif for irreversible inhibition, as demonstrated by the nanomolar potency of optimized azetidine carbamates (e.g., MAGL IC50 = 0.18 nM) [1]. The hydrochloride salt form facilitates direct use in amide coupling or carbamate formation reactions without prior deprotection, streamlining synthetic workflows for medicinal chemistry campaigns.

Proprietary Pharmaceutical Development Leveraging High Patent Density

Given its citation in 38 patents [1], this compound is a strategic intermediate in proprietary drug discovery programs. It is particularly valuable for organizations seeking to establish intellectual property around novel azetidine-based therapeutics, as the specific substitution pattern (N-methylcarbamate) may offer unique synthetic advantages or biological profiles that differentiate it from public domain analogs. Procurement for this purpose supports early-stage lead optimization and patent filing activities.

Conformational Constraint in Fragment-Based Drug Discovery (FBDD)

The rigid azetidine ring provides a valuable scaffold for fragment-based screening and structure-based drug design. The conformational restriction imparted by the four-membered ring can pre-organize binding elements for improved target affinity and selectivity compared to more flexible linkers [2]. The N-methylcarbamate group offers a reactive handle for covalent fragment linking or as a warhead in targeted covalent inhibitor (TCI) design.

Building Block for Heterocyclic and Peptidomimetic Synthesis

As a versatile small-molecule scaffold [3], this compound is employed in organic synthesis for constructing complex heterocyclic systems and peptidomimetics. The secondary amine of the azetidine ring can be functionalized with diverse electrophiles, while the carbamate moiety can be hydrolyzed or transesterified to introduce alternative functional groups, enabling access to a broad range of chemical space for library synthesis and lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for azetidin-3-yl N-methylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.